molecular formula C11H16N2O4S B6284085 (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid CAS No. 2648920-65-2

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid

Cat. No.: B6284085
CAS No.: 2648920-65-2
M. Wt: 272.3
InChI Key:
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Description

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique structure that includes a cyclopropyl group, a cyanomethyl group, and a methanesulfinyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanomethyl group.

    Sulfinylation: The methanesulfinyl group is introduced through a sulfoxidation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Acetylation: The acetamido group is introduced by acetylation of an amine precursor, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or peracids.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, alkyl halides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydrocarbons or alcohols.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. The presence of the acetamido group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfonyl}-2-acetamidopropanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-aminopropanoic acid: Similar structure but with an amino group instead of an acetamido group.

Uniqueness

The uniqueness of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid lies in its combination of functional groups, which can confer specific reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2648920-65-2

Molecular Formula

C11H16N2O4S

Molecular Weight

272.3

Purity

91

Origin of Product

United States

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